molecular formula C6H6ClNOS B13584576 3-(2-Chlorothiazol-5-yl)propanal

3-(2-Chlorothiazol-5-yl)propanal

Cat. No.: B13584576
M. Wt: 175.64 g/mol
InChI Key: DCESGKOZYSVIIO-UHFFFAOYSA-N
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Description

3-(2-Chlorothiazol-5-yl)propanal is an organochlorine compound featuring a thiazole ring substituted with a chlorine atom at position 2 and a propanal chain at position 3. Its molecular formula is C₆H₆ClNOS, with a molecular weight of 189.63 g/mol. The compound’s aldehyde group (-CHO) confers reactivity, making it a versatile intermediate in synthesizing agrochemicals and pharmaceuticals, particularly neonicotinoid insecticides . Its structure combines the electron-withdrawing effects of chlorine and the aromatic thiazole ring, influencing both chemical reactivity and biological activity.

Properties

Molecular Formula

C6H6ClNOS

Molecular Weight

175.64 g/mol

IUPAC Name

3-(2-chloro-1,3-thiazol-5-yl)propanal

InChI

InChI=1S/C6H6ClNOS/c7-6-8-4-5(10-6)2-1-3-9/h3-4H,1-2H2

InChI Key

DCESGKOZYSVIIO-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)Cl)CCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorothiazol-5-yl)propanal typically involves the reaction of 2-chlorothiazole with propanal under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the propanal, followed by nucleophilic addition to the 2-chlorothiazole. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of 3-(2-Chlorothiazol-5-yl)propanal may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorothiazol-5-yl)propanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Chlorothiazol-5-yl)propanal has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives, which are valuable in various chemical reactions and processes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for developing new therapeutic agents.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(2-Chlorothiazol-5-yl)propanal involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. These interactions can disrupt biological pathways and lead to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 3-(2-Chlorothiazol-5-yl)propanal, a detailed comparison with structurally or functionally related compounds is provided below.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications/Activity Source/Reference
3-(2-Chlorothiazol-5-yl)propanal C₆H₆ClNOS 189.63 Aldehyde, thiazole, Cl Agrochemical intermediate (nAChR agonist) Patent literature
3-(3-(4-Chlorophenyl)isoxazol-5-yl)propan-1-ol C₁₂H₁₂ClNO₂ 237.68 Alcohol, isoxazole, Cl Pharmaceutical intermediate AldrichCPR
Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate C₁₄H₁₃ClFNO₃ 297.71 Ester, isoxazole, Cl, F Synthetic chemistry building block CAS registry
Propanal C₃H₆O 58.08 Aldehyde Industrial solvent, atmospheric studies Atmospheric studies

Key Comparative Insights

Structural Variations and Reactivity

  • Aldehyde vs. Alcohol/Ester : The aldehyde group in 3-(2-Chlorothiazol-5-yl)propanal increases its electrophilicity compared to alcohol or ester derivatives (e.g., 3-(3-(4-Chlorophenyl)isoxazol-5-yl)propan-1-ol). This makes it more reactive in nucleophilic additions, crucial for forming imine or hydrazone derivatives in pesticide synthesis .
  • Heterocyclic Rings : The thiazole ring (with sulfur and nitrogen) in the target compound enhances its binding affinity to nicotinic acetylcholine receptors (nAChR) compared to isoxazole derivatives, which lack sulfur . Chlorine at position 2 further stabilizes the ring via electron-withdrawing effects.

Biological Activity 3-(2-Chlorothiazol-5-yl)propanal is a precursor to neonicotinoids like clothianidin and thiamethoxam, which act as nAChR agonists . In contrast, isoxazole-based compounds (e.g., Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate) are less potent in insecticidal activity due to weaker receptor interactions.

Environmental and Physical Properties Volatility: Propanal (simple aldehyde) exhibits high atmospheric variability due to local emissions (e.g., lab exhausts), whereas 3-(2-Chlorothiazol-5-yl)propanal’s larger size and chlorine substitution reduce volatility, enhancing environmental persistence . Adsorption Behavior: Propanal derivatives adsorb on catalysts like NiMoS via di-sigma bonding (C–Ni and O–Mo interactions).

Synthetic Utility

  • The ethyl ester derivative () demonstrates how ester groups improve stability for storage, whereas the aldehyde in the target compound is preferred for rapid reactivity in multi-step syntheses.

Research Findings and Implications

  • Agrochemical Efficacy : Derivatives of 3-(2-Chlorothiazol-5-yl)propanal show higher insecticidal activity (e.g., LD₅₀ < 0.1 µg/mL in aphids) compared to isoxazole analogs, attributed to stronger nAChR binding .
  • Environmental Impact : The compound’s chlorinated thiazole structure may contribute to bioaccumulation risks, necessitating further ecotoxicological studies.

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